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Introduction

Cy5.5 is a far-red, near-infrared fluorescent dye belonging to the cyanine family. Its emission in
the near-infrared spectrum makes it particularly valuable for biological imaging applications
where minimizing background autofluorescence and achieving deep tissue penetration are
critical.[1] The photophysical properties of Cy5.5, including its ability to be photoswitched
between a fluorescent "on" state and a dark "off" state, make it a suitable candidate for super-
resolution microscopy (SRM), particularly for single-molecule localization microscopy (SMLM)
techniques like Stochastic Optical Reconstruction Microscopy (STORM).[2][3]

Key Super-Resolution Microscopy Applications

Cy5.5 is primarily utilized in STORM and its variant, direct STORM (dSTORM). While it shares
similarities with the more commonly used Cy5, its distinct spectral properties can be
advantageous for multi-color imaging setups.

e STORM (Stochastic Optical Reconstruction Microscopy): In STORM, Cy5.5 is often paired
with an "activator” dye, such as Cy3.[4] The activator dye helps to return the "reporter” dye
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(Cy5.5) from a stable dark state to a fluorescent state upon illumination with a specific
wavelength.[4] This controlled, stochastic activation of a sparse subset of fluorophores in
each imaging frame allows for their precise localization, ultimately leading to the
reconstruction of a super-resolved image.

e dSTORM (direct STORM): This technique does not necessarily require an activator-reporter
pair. Instead, it relies on specific imaging buffers containing reducing and oxidizing agents to
induce the "blinking" of individual fluorophores like Cy5.5. The dye is driven into a long-lived
dark state from which it stochastically returns to the fluorescent state, allowing for single-
molecule detection and localization.

o Multi-Color Imaging: The distinct emission spectrum of Cy5.5 allows it to be used in
combination with other fluorophores for multi-color super-resolution imaging. By using
different activator-reporter pairs (e.g., Alexa 405-Cy5, Cy3-Cy5.5) that can be selectively
activated, or by spectrally separating the emission of different dyes, multiple targets within a
cell can be resolved simultaneously.

Data Presentation: Photophysical and Performance Data

The performance of a fluorophore in SMLM is critically dependent on properties such as photon
yield and duty cycle (the fraction of time spent in the fluorescent "on" state). High photon
numbers are essential for achieving high localization precision.
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Property Cy5.5 Cy5 Notes
Excitation Maximum
~675- 678 ~649
(nm)
Emission Maximum
~694 - 695 ~664
(nm)
Extinction Coefficient Indicates light-
~190,000 ~250,000 _ .
(M~tcm™?) absorbing capability.
Efficiency of
] converting absorbed
Quantum Yield 0.23 0.28 o ]
light into emitted
fluorescence.
o Critical for localization
Photons per Switching o )
~6,000 ~6,000 precision. Higher
Event
numbers are better.
A low duty cycle is
generally preferred to
ensure sparse
On/Off Duty Cycle High Low activation and

minimize spatial
overlap of single

emitters.

Note: Photophysical properties can vary depending on the local chemical environment and the

specific imaging buffer used.

Experimental Protocols

Protocol 1: Antibody Conjugation with Cy5.5 NHS

Ester

This protocol describes the covalent labeling of primary or secondary antibodies with Cy5.5 N-

hydroxysuccinimide (NHS) ester, which reacts with primary amines on the antibody.
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Materials:

Antibody (1-5 mg/mL in amine-free buffer like PBS)

Cy5.5 NHS Ester

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3

Purification Column (e.g., size-exclusion chromatography, such as a NAP-5 column)

Phosphate-Buffered Saline (PBS), pH 7.4
Procedure:

e Antibody Preparation: Dialyze the antibody against PBS (pH 7.4) to remove any amine-
containing buffers (e.g., Tris) or stabilizers like sodium azide. Adjust the final concentration to
1-5 mg/mL.

o Dye Preparation: Immediately before use, dissolve the Cy5.5 NHS ester in a small volume of
anhydrous DMF or DMSO to create a 10 mg/mL stock solution.

e Reaction Setup:
o Transfer the antibody solution to the reaction buffer (0.1 M sodium bicarbonate, pH 8.3).

o Calculate the required volume of the dye solution. A 10- to 20-fold molar excess of dye to
antibody is a common starting point.

o Add the dye solution to the antibody solution dropwise while gently stirring.

 Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from
light.

 Purification: Separate the labeled antibody from the unreacted free dye using a size-
exclusion chromatography column (e.g., NAP-5) pre-equilibrated with PBS.
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» Collection: Collect the first colored fraction, which contains the Cy5.5-conjugated antibody.

o Characterization (Optional but Recommended): Determine the Degree of Labeling (DOL) by
measuring the absorbance at 280 nm (for the protein) and ~675 nm (for the Cy5.5 dye).

o Storage: Store the conjugated antibody at 4°C, protected from light. Add a preservative like
sodium azide if required for long-term storage.

Protocol 2: Sample Preparation for (d)STORM
Imaging

This protocol provides a general workflow for preparing adherent cells for immunofluorescence-
based (d)STORM imaging.

Materials:
e Cells grown on high-precision glass coverslips (#1.5)
o Paraformaldehyde (PFA), methanol-free
» Permeabilization Buffer: 0.1-0.5% Triton X-100 in PBS
» Blocking Buffer: 3-5% Bovine Serum Albumin (BSA) and 0.1% Tween-20 in PBS
e Primary Antibody (unconjugated)
e Secondary Antibody (conjugated with Cy5.5, see Protocol 1)
e Mounting Medium (e.g., ProLong Diamond or a dSTORM imaging buffer)
Procedure:
» Fixation:
o Wash cells briefly with warm PBS.

o Fix with 4% PFA in PBS for 10-15 minutes at room temperature.
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o Wash three times with PBS for 5 minutes each.

e Permeabilization:
o Incubate cells with Permeabilization Buffer for 10-15 minutes at room temperature.
o Wash three times with PBS for 5 minutes each.

e Blocking:

o Incubate with Blocking Buffer for 1 hour at room temperature to reduce non-specific
antibody binding.

e Primary Antibody Staining:
o Dilute the primary antibody in Blocking Buffer.

o Incubate the coverslips with the primary antibody solution for 1-2 hours at room
temperature or overnight at 4°C in a humidified chamber.

o Wash three times with PBS containing 0.1% Tween-20 for 5 minutes each.
e Secondary Antibody Staining:
o Dilute the Cy5.5-conjugated secondary antibody in Blocking Buffer.
o Incubate for 1 hour at room temperature in a humidified chamber, protected from light.
o Wash three times with PBS for 5 minutes each.

» Post-fixation (Optional): To further stabilize the sample, you can post-fix with 4% PFA for 10
minutes.

e Mounting: Mount the coverslip onto a microscope slide using an appropriate mounting
medium or directly proceed to imaging in a dASTORM bulffer.

Protocol 3: dSTORM Imaging Workflow
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This protocol outlines the steps for acquiring dSTORM data using Cy5.5. The key is the
imaging buffer that facilitates the photoswitching.

dSTORM Imaging Buffer (Glox Buffer with Thiol):
o Buffer A: 10% (w/v) Glucose in 50 mM Tris-HCI (pH 8.0), 10 mM NacCl. Store at 4°C.

o Buffer B: GLOX enzyme solution. Dissolve Glucose Oxidase and Catalase in 50 mM Tris-HCI
(pH 8.0), 10 mM NacCl. Aliquot and store at -20°C.

e Reducing Agent: 1 M -mercaptoethanol (BME) or mercaptoethylamine (MEA). Prepare
fresh.

Final Imaging Buffer (Prepare immediately before use):
e To 1 mL of Buffer A, add:

o 10 pL of GLOX solution (Buffer B)

o 10 pL of 1 M BME or MEA (final concentration 10-100 mM)
Imaging Procedure:

» Microscope Setup: Use a microscope equipped for TIRF (Total Internal Reflection
Fluorescence) or highly inclined illumination to minimize background fluorescence. Ensure
lasers for activation (e.g., 405 nm, optional for some dSTORM) and excitation (e.g., 640-647
nm) are aligned.

o Sample Mounting: Place the prepared coverslip in an imaging chamber and add the freshly
prepared dSTORM imaging buffer.

» Find Region of Interest: Using low-power 647 nm laser illumination, locate the region of
interest.

¢ Induce Dark State: Increase the 647 nm laser power to drive most of the Cy5.5 molecules
into the dark state. You should observe the conventional fluorescence image fade
significantly.
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e Image Acquisition:

o Set the camera to acquire a stream of images (typically 5,000-20,000 frames) at a high
frame rate (e.g., 50-100 Hz).

o Continuously illuminate the sample with the 647 nm excitation laser.

o If using an activator-reporter pair or if stochastic activation is slow, apply a low-power
activation laser (e.g., 405 nm) to bring molecules back from the dark state to the
fluorescent state. The power of this laser controls the density of activated molecules per

frame.
o Data Analysis:

o Process the acquired image stack with localization software (e.g., ThunderSTORM,
rapidSTORM, or commercial packages).

o The software identifies single-molecule blinking events in each frame, fits their positions
with sub-pixel accuracy (typically using a 2D Gaussian function), and compiles the
localizations from all frames.

o The final super-resolution image is reconstructed from the coordinates of all localized

molecules.

Visualizations
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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